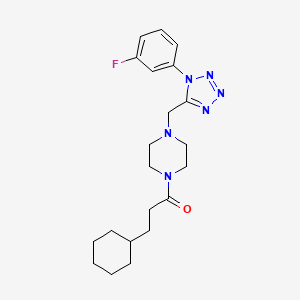
3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H29FN6O and its molecular weight is 400.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group, a piperazine moiety, and a tetrazole ring, which are known to contribute to various biological activities. The presence of the 3-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antitumor Activity : Pyrazole derivatives have been reported to inhibit various cancer cell lines, specifically through mechanisms involving the inhibition of key enzymes like BRAF(V600E) and EGFR . The incorporation of a tetrazole ring has been associated with enhanced antitumor properties.
- Anti-inflammatory Activity : Compounds featuring piperazine and pyrazole rings have shown significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators .
- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess antimicrobial properties against both bacterial and fungal strains. The tetrazole moiety contributes to this activity by enhancing the compound's ability to penetrate microbial membranes .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Tetrazole Ring | Enhances antitumor and antimicrobial activity |
| Piperazine Moiety | Increases solubility and bioavailability |
| Fluorophenyl Group | Improves lipophilicity, aiding in membrane penetration |
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antitumor Effects : In vitro studies have shown that pyrazole derivatives exhibit cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin demonstrated a synergistic effect, enhancing overall efficacy against resistant cancer cells .
- Anti-inflammatory Studies : A series of piperazine-containing pyrazoles were evaluated for their COX-inhibitory activity. The lead compounds displayed potent inhibition of COX-2, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Efficacy : Research on tetrazole derivatives indicated significant antifungal activity against strains such as Candida albicans and Neisseria gonorrhoeae. The compounds effectively inhibited growth in resistant strains, showcasing their therapeutic potential in infectious diseases .
Propriétés
IUPAC Name |
3-cyclohexyl-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN6O/c22-18-7-4-8-19(15-18)28-20(23-24-25-28)16-26-11-13-27(14-12-26)21(29)10-9-17-5-2-1-3-6-17/h4,7-8,15,17H,1-3,5-6,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQIQMDHZNINRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














